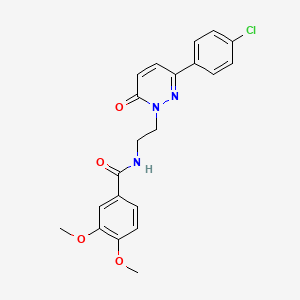

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group and an ethyl linker to a 3,4-dimethoxybenzamide moiety. While direct references to this compound are absent in the provided evidence, its structural analogs and synthetic methodologies can be inferred from related studies. Pyridazinone derivatives are of significant pharmaceutical interest due to their diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(13-19(18)29-2)21(27)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXUCJLAZILDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body. The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

It can be inferred from related compounds that it may involve interactions with the target proteins or enzymes, leading to changes in their activity. These changes can then influence various biochemical processes within the cell.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation.

Action Environment

The action, efficacy, and stability of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide can be influenced by various environmental factors. These can include the pH of the surrounding environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

- Molecular Formula : C20H24ClN3O2

- Molecular Weight : 373.88 g/mol

- Structural Features : The compound features a pyridazinone core, substituted with a chlorophenyl group and an ethyl chain terminating in a dimethoxybenzamide moiety. This unique structure is believed to significantly influence its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones.

- Electrophilic Aromatic Substitution : Introduction of the chlorophenyl group via electrophilic aromatic substitution reactions.

- Coupling Reaction : The final step involves coupling the pyridazinone intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions.

Biological Mechanisms and Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms are proposed:

- Enzyme Inhibition : The pyridazinone core can interact with active sites of enzymes, potentially leading to inhibition of their function.

- Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the dimethoxybenzamide moiety contributes to stability and solubility.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity against various targets:

- Anticancer Activity : In vitro assays have shown that this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The IC50 values for these activities range from 5 to 15 µM, indicating potent effects against these cell types .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

- Antimicrobial Effects : The compound has also been evaluated for antimicrobial properties against several pathogenic bacteria and fungi. Results indicate a broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 200 |

Case Studies

- Alzheimer's Disease Research : A study explored the potential of this compound as an acetylcholinesterase inhibitor, which is crucial in Alzheimer's disease treatment. Molecular docking studies revealed strong binding affinity to the active site of acetylcholinesterase, supporting its potential as a therapeutic agent .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. It was observed that treatment with the compound significantly reduced cell death and increased antioxidant enzyme levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Comparisons

A. Pyridazinone vs. Pyrazolo-Pyridine Derivatives describes 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines, which shares the 4-chlorophenyl and pyridinone motifs. The synthesis of both compounds employs K₂CO₃ and DMF, but the pyrazolo-pyridine derivative requires 15–24 hours at room temperature , whereas pyridazinone syntheses (e.g., ) often use dehydrosulfurization methods under reflux .

B. Oxadiazine vs. Benzamide-Linked Derivatives

highlights 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine , which incorporates a chlorophenyl group but replaces the benzamide with an oxadiazine ring. The trichloromethyl group in this compound enhances electrophilicity, contrasting with the electron-donating dimethoxy groups in the target compound. Such differences may influence metabolic stability and solubility, with oxadiazines typically exhibiting lower polarity .

Substituent Effects

A. Chlorophenyl vs. Fluorophenyl Groups describes fluorophenyl-substituted pyrazolo[3,4-d]pyrimidines (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). Fluorine atoms increase metabolic resistance and binding affinity through electronegativity and hydrophobic interactions, whereas the 4-chlorophenyl group in the target compound may prioritize cost-effective synthesis and moderate lipophilicity .

B. Dimethoxybenzamide vs. Sulfonamide Moieties The dimethoxybenzamide group in the target compound contrasts with sulfonamide substituents in .

Hypothetical Pharmacological and Physicochemical Properties

The dimethoxy groups in the target compound may balance lipophilicity and metabolic stability better than the trichloromethyl group in or the polar sulfonamides in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.